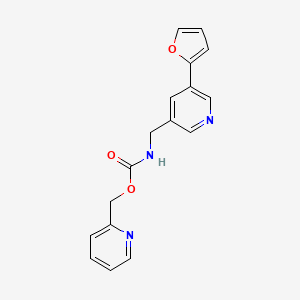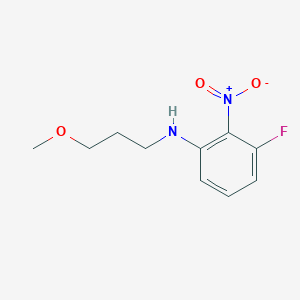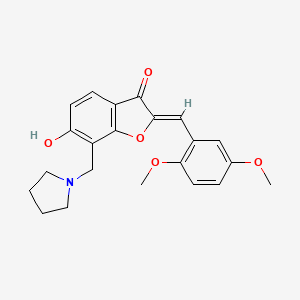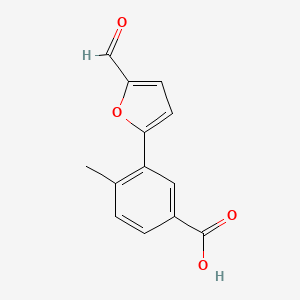
Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a pyridine ring and a furan ring, which are connected through a carbamate linkage. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate typically involves the reaction of pyridin-2-ylmethylamine with a suitable furan derivative under carbamation conditions. One common method involves the use of phosgene or its derivatives to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to the production of large quantities of this compound with consistent quality. Catalysts such as transition metals may be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, organolithium reagents, and Grignard reagents.
Major Products Formed:
Oxidation: Pyridin-2-ylmethyl ketone, furan-2-ylmethyl ketone.
Reduction: Pyridin-2-ylmethylamine, furan-2-ylmethylamine.
Substitution: Various substituted pyridine and furan derivatives.
Scientific Research Applications
Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal applications, it may act by interfering with the synthesis of essential biomolecules or by disrupting cellular processes .
Comparison with Similar Compounds
Pyridin-2-ylmethylamine: Shares the pyridine moiety but lacks the furan ring and carbamate group.
Furan-2-ylmethylamine: Contains the furan ring but lacks the pyridine moiety and carbamate group.
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: Similar structure but with a different substitution pattern.
Uniqueness: Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate is unique due to the presence of both pyridine and furan rings connected through a carbamate linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
pyridin-2-ylmethyl N-[[5-(furan-2-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(23-12-15-4-1-2-6-19-15)20-10-13-8-14(11-18-9-13)16-5-3-7-22-16/h1-9,11H,10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULFOUPLSKCDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2632610.png)



![N-(2,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2632615.png)
![1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2632618.png)

![5-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2632620.png)
![Dimethyl 3-[(3,4-dichloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2632621.png)
![2-({1-[2-(2-Methylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2632622.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2632623.png)
![Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride](/img/structure/B2632629.png)

![2-[(2-Fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2632632.png)
